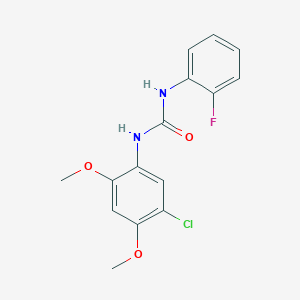![molecular formula C16H16N2O4 B4543491 N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4543491.png)
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of furyl and pyrrole derivatives involves a range of strategies, including addition/oxidative rearrangement of furfurals and furyl imines. These methods allow for the preparation of substituted furans and pyrroles, essential components of the target compound. For example, 3-furfurals can be synthesized from organolithium, Grignard, and organozinc reagents, followed by oxidative rearrangement to install various substituents in desired positions (Kelly, Kerrigan, & Walsh, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-furyl vinyl ketones, has been analyzed through methods like flow photo-Nazarov reactions. This approach highlights the reactivity and cyclization potential of furyl-containing compounds under specific conditions, leading to furan-fused cyclopentanones (Ashley, Timpy, & Coombs, 2018).
Chemical Reactions and Properties
Furyl compounds undergo various chemical reactions, including acid-catalyzed transformations that can lead to new heterocyclic systems. For instance, N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media undergo furan ring opening, leading to derivatives of a fused heterocyclic system (Stroganova, Vasilin, & Krapivin, 2016).
Physical Properties Analysis
The physical properties of furyl and pyrrole derivatives can vary significantly based on their structure and substituents. For example, the protonation of 2-(2-furyl)pyrroles and vinylpyrroles by various acids at different sites influences their physical behavior, showcasing the impact of molecular structure on physical properties (Sigalov, Schmidt, Trofimov, & Trofimov, 1992).
Chemical Properties Analysis
The chemical properties of furyl and pyrrole derivatives, including their reactivity and interaction with other compounds, are crucial for understanding their potential applications. Studies have explored the reactions of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes, providing insights into their chemical behavior and potential for forming novel compounds (Sleziak, Balážiová, & Krutošíková, 1999).
Propiedades
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(14-6-4-10-22-14)17-13(11-12-5-3-9-21-12)16(20)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,17,19)/b13-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUIXGFXPVZEN-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4543421.png)
![ethyl {2-[(3-fluorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4543433.png)
![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4543444.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4543452.png)
![2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4543457.png)
![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543463.png)

![2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543487.png)
![3-amino-N-(4-bromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543502.png)


![6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4543520.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4543528.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B4543531.png)